molecular formula C10H13NO2 B13526566 2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine

2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine

Katalognummer: B13526566
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: ZJCWSBUMJKJALM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is known for its unique structure, which includes a benzodioxin ring system with an amine group at the 6th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,4-benzodioxan-6-amine with 2,2-dimethylpropane-1,3-diol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine is unique due to the presence of the dimethyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

2,2-dimethyl-4H-1,3-benzodioxin-6-amine

InChI

InChI=1S/C10H13NO2/c1-10(2)12-6-7-5-8(11)3-4-9(7)13-10/h3-5H,6,11H2,1-2H3

InChI-Schlüssel

ZJCWSBUMJKJALM-UHFFFAOYSA-N

Kanonische SMILES

CC1(OCC2=C(O1)C=CC(=C2)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.